molecular formula C19H26N2S B1684310 Pergolide CAS No. 66104-22-1

Pergolide

Cat. No. B1684310
CAS RN: 66104-22-1
M. Wt: 314.5 g/mol
InChI Key: YEHCICAEULNIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pergolide is a semi-synthetic clavine alkaloid . Synthetic activities have been particularly valuable to facilitate access to rare members of the Clavine family and empower medicinal chemistry research .


Molecular Structure Analysis

The empirical formula of Pergolide is C19H26N2S . The average mass is 314.488 Da and the monoisotopic mass is 314.181671 Da .


Chemical Reactions Analysis

Pergolide has been analyzed using a triple-quadrupole mass spectrometer with enhanced mass-resolution capabilities . This method demonstrated improved sensitivity and a broad linear dynamic range .


Physical And Chemical Properties Analysis

Pergolide has a molecular formula of C19H26N2S . Its average mass is 314.488 Da and the monoisotopic mass is 314.181671 Da .

Scientific Research Applications

Pergolide: A Comprehensive Analysis of Scientific Research Applications: Pergolide is an ergoline-based dopamine receptor agonist with a variety of applications in scientific research and medicine. Below are six unique applications of Pergolide, each detailed in its own section.

Parkinson’s Disease Treatment

Pergolide is primarily known for its role in treating Parkinson’s disease (PD). It acts as an adjunct to levodopa therapy, helping to alleviate symptoms by stimulating dopamine receptors .

Restless Legs Syndrome

Although not as common, Pergolide has been used to treat Restless Legs Syndrome (RLS), providing relief from the discomfort and urge to move the legs .

Pituitary Adenomas

Pergolide has shown efficacy in treating pituitary adenomas due to its dopaminergic effects, which can reduce the size and secretion of certain types of tumors .

Hyperprolactinemia

As a dopamine agonist, Pergolide can be used to treat hyperprolactinemia, a condition characterized by an excess of prolactin in the blood, often caused by pituitary adenomas .

Veterinary Medicine

In veterinary medicine, Pergolide is used under the brand name Prascend to treat horses with pituitary pars intermedia dysfunction (PPID), also known as Cushing’s disease .

Investigational Uses

Pergolide has been investigated for potential use in treating other conditions such as sexual dysfunction, depression, and fibromyalgia due to its dopaminergic activity .

Each application of Pergolide is backed by scientific research and clinical studies that demonstrate its efficacy and potential benefits in various medical scenarios.

SpringerLink - Pergolide in the Treatment of Parkinson’s Disease SpringerLink - Pergolide mesylate DrugBank Online - Pergolide Wikipedia - Pergolide

Mechanism of Action

Target of Action

Pergolide is an ergot derivative that primarily targets dopamine D2 and D3 receptors , as well as alpha2- and alpha1-adrenergic , and 5-hydroxytryptamine (5-HT) receptors . These receptors play a crucial role in the regulation of motor control, mood, and cognition.

Mode of Action

Pergolide acts as an agonist at its target receptors, meaning it binds to these receptors and activates them . This activation mimics the action of dopamine, a neurotransmitter that is deficient in conditions such as Parkinson’s disease . By stimulating dopamine receptors, pergolide compensates for the impaired dopamine signaling seen in these conditions .

Biochemical Pathways

The activation of dopamine receptors by pergolide leads to a number of pharmacological effects. In the case of dopamine D2 and D3 receptors, their stimulation has been associated with the improvement of symptoms of movement disorders . The activation of these receptors can inhibit the excessive release of certain hormones and other mediators, such as adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormone (MSH) .

Pharmacokinetics

Pergolide is well absorbed and widely distributed in the body . It is extensively metabolized in the liver, and its elimination half-life is approximately 27 hours . These properties affect the bioavailability of pergolide and its duration of action. The pharmacokinetics of pergolide can vary among individuals, which may necessitate adjustments in dosage .

Result of Action

The activation of dopamine receptors by pergolide results in the alleviation of symptoms associated with conditions like Parkinson’s disease . Pergolide use has been linked to an increased risk of cardiac valvulopathy , highlighting the importance of monitoring during treatment.

Action Environment

Environmental factors can influence the action of pergolide. For instance, genetic differences among individuals can contribute to variations in response to pergolide treatment . Some individuals may require higher or lower doses of pergolide due to these genetic differences . Furthermore, the route of administration can also affect pergolide’s pharmacokinetics .

Safety and Hazards

Pergolide should be handled with care. It is advised to avoid contact with skin, eyes, and clothing, not to ingest or breathe dust, and to keep away from heat and sources of ignition . It was found that pergolide increased the risk of cardiac valvulopathy .

properties

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-23-2 (mesylate)
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023438
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.84e-04 g/L
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pergolide

CAS RN

66104-22-1
Record name Pergolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66104-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pergolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERGOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207.5 °C
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pergolide
Reactant of Route 2
Pergolide
Reactant of Route 3
Pergolide
Reactant of Route 4
Reactant of Route 4
Pergolide
Reactant of Route 5
Reactant of Route 5
Pergolide
Reactant of Route 6
Pergolide

Q & A

Q1: How does Pergolide interact with its target and what are the downstream effects of this interaction?

A1: Pergolide acts as a dopamine receptor agonist, primarily targeting both D1 and D2 dopamine receptors [, , , , , ]. Binding to these receptors mimics the effects of dopamine, a neurotransmitter crucial for motor control, reward pathways, and various other physiological functions. This agonism leads to a range of downstream effects, including:

    Q2: What is the molecular formula, weight, and key spectroscopic data for Pergolide?

    A2: Pergolide Mesylate (CAS 66104-23-2) has the molecular formula C20H26N2S • CH4O3S. Its molecular weight is 410.57 g/mol. Key spectroscopic data includes:

      Q3: How does modifying the Pergolide structure impact its activity, potency, and selectivity?

      A3: Research has explored the Structure-Activity Relationship (SAR) of Pergolide by synthesizing and evaluating various derivatives. Some key findings include:

      • N6-Propyl Substituent: This structural element is crucial for Pergolide's potent agonism at both 5-HT2B and 5-HT2A receptors []. Replacing it with a methyl group converts Pergolide from an agonist to an antagonist at these receptors.
      • Thiomethylene Group: Oxidation of the thiomethylene group to sulfoxide or sulfone retains dopaminergic activity, albeit with some differences in potency [, ]. Despropyl derivatives, lacking the N6-propyl substituent, exhibit significantly reduced activity.
      • N6-Substitution and Dimerization: While replacing the N6-propyl with ethyl maintains agonist activity, N6-unsubstituted derivatives show reduced agonism or even antagonistic properties. Dimerization with various linkers has yielded mixed results regarding affinity and activity at 5-HT2A receptors [].

      Q4: What are the key pharmacokinetic (ADME) properties of Pergolide in various species?

      A4: Research in rats [, ], monkeys [, ], and horses [, , , ] has revealed important pharmacokinetic properties of Pergolide:

      • Distribution: Pergolide exhibits a wide distribution in the body, with high concentrations found in the gastrointestinal tract, liver, kidney, and submaxillary gland in rats [].
      • Metabolism: Pergolide undergoes extensive metabolism, primarily in the liver. Major metabolites identified include Pergolide Sulfoxide and Pergolide Sulfone [, ].
      • Excretion: Pergolide and its metabolites are excreted primarily in feces, with a smaller proportion eliminated in urine [].

      Q5: How do the pharmacokinetic properties of Pergolide relate to its pharmacodynamic effects?

      A5: The relatively short half-life of Pergolide, ranging from approximately 4-6 hours in rats and horses to 5-24 hours in horses and monkeys, necessitates multiple daily dosing to maintain therapeutic levels [, , , , ]. Its ability to cross the blood-brain barrier is crucial for its efficacy in treating Parkinson's disease. The long-lasting suppression of prolactin following a single dose underscores its effectiveness in managing hyperprolactinemia [].

      Q6: What in vitro and in vivo models have been used to study Pergolide's efficacy?

      A6: Researchers have employed a range of in vitro and in vivo models to investigate Pergolide's efficacy, including:

      • Cell Culture: Studies using PC12 cells, a rat pheochromocytoma cell line, have demonstrated Pergolide's neuroprotective effects against MPP+ toxicity, a model for Parkinson's disease [].
      • Animal Models: Rodent models, such as the 6-hydroxydopamine-lesioned mouse model [], have provided insights into Pergolide's potential to protect dopaminergic neurons and ameliorate Parkinsonian symptoms.
      • Clinical Trials: Numerous clinical trials have investigated Pergolide's efficacy in treating Parkinson's disease [, , , , ]. Results suggest that Pergolide, as monotherapy or adjunct therapy to Levodopa, can improve motor function and reduce "off" time in patients with early and advanced Parkinson's disease.

      Q7: What are the known toxicological effects and safety concerns associated with Pergolide use?

      A7: While Pergolide has shown efficacy in treating certain conditions, it has been associated with several toxicological effects and safety concerns:

      • Valvular Heart Disease: A significant concern is the association between Pergolide use and the development of cardiac valvulopathy, specifically valvular regurgitation [, , , , ]. This has been linked to Pergolide's agonist activity at the 5-HT2B receptor.
      • Other Adverse Effects: Common side effects reported with Pergolide use include nausea, headache, dizziness, and orthostatic hypotension [, ]. Less common but serious adverse effects include hallucinations, confusion, and dyskinesias [].

      Q8: What are the potential alternatives and substitutes for Pergolide, and how do they compare in terms of performance, cost, and impact?

      A8: Several alternative dopamine agonists are available for treating Parkinson's disease and other conditions, including:

      • Bromocriptine: A D2 receptor agonist, Bromocriptine, has been compared directly with Pergolide in several clinical trials [, , ]. Results suggest that Pergolide may offer greater efficacy in improving motor function and reducing "off" time, although it may be associated with a higher incidence of side effects.
      • Cabergoline: Another ergot-derived dopamine agonist, Cabergoline, has shown efficacy in treating hyperprolactinemia and Parkinson's disease []. It is generally well-tolerated but can cause side effects similar to those seen with Pergolide.
      • Non-Ergot Derived Agonists: Newer, non-ergot derived dopamine agonists, such as Pramipexole and Ropinirole, have emerged as alternatives to Pergolide, particularly given the concerns regarding valvular heart disease [, ]. These agents have demonstrated efficacy in treating Parkinson's disease and are generally well-tolerated.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.